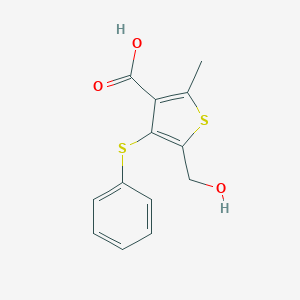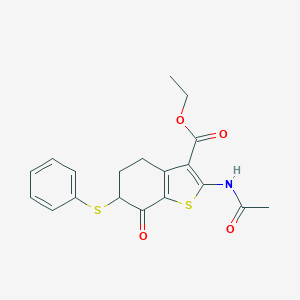![molecular formula C14H11NO2S B510459 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one CAS No. 63274-60-2](/img/structure/B510459.png)
5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a chemical compound with the molecular formula C14H11NO2S . It has a molecular weight of 257.31 .
Molecular Structure Analysis
The molecular structure of 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one consists of a thieno[2,3-d][1,3]oxazin-4-one core with phenyl and methyl substituents .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 474.1±55.0 °C and a predicted density of 1.25±0.1 g/cm3 .Scientific Research Applications
Anticancer Activity
This compound has shown promise in the field of oncology. Researchers have investigated its efficacy in inhibiting the growth of cancer cells. The structural analogs of this compound have been reported to exhibit significant anticancer properties, suggesting that it may also possess similar potential .
Antibacterial and Antifungal Applications
Due to its structural characteristics, this compound has been studied for its antibacterial and antifungal activities. It’s part of a class of compounds that have been found to be effective against a range of microbial pathogens, indicating its potential use in developing new antimicrobial agents .
Chemical Synthesis and Drug Design
The compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structure makes it a valuable scaffold for designing new drugs, especially in the realm of heterocyclic compounds, which are prominent in medicinal chemistry .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents due to their distinct chemical properties. Their stability and reactivity can be advantageous in methods such as liquid chromatography-mass spectrometry (LC-MS) for the identification and quantification of complex biological samples .
properties
IUPAC Name |
5,6-dimethyl-2-phenylthieno[2,3-d][1,3]oxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-8-9(2)18-13-11(8)14(16)17-12(15-13)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXBABRHIHRGAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)OC(=N2)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-oxo-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B510408.png)

![Ethyl 4,5-dimethyl-2-[(2-pyrrolidin-1-ylacetyl)amino]thiophene-3-carboxylate](/img/structure/B510412.png)
![5-amino-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B510414.png)
![methyl 2-[2-(4-methylpiperidin-1-yl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510415.png)
![4-{[2-(Ethoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B510419.png)
![4-[2-(4-morpholinyl)ethyl]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B510422.png)
![Ethyl 3-methyl-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B510426.png)
![2,3,8,9,10,11-Hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione](/img/structure/B510427.png)
![N-[3-(4-ethylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B510429.png)
![ethyl 2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B510431.png)

![2-(m-Tolyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B510440.png)